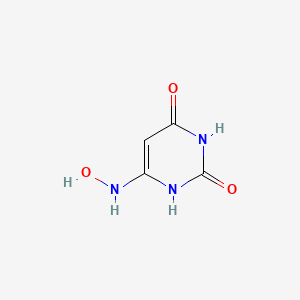

6-Hydroxylaminouracil

Description

6-Hydroxylaminouracil is a uracil derivative substituted with a hydroxylamine (-NH2OH) group at the 6-position of the pyrimidine ring. These compounds serve as precursors for fused heterocyclic systems (e.g., pyranopyrimidines, pyridopyrimidines) with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name |

6-(hydroxyamino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c8-3-1-2(7-10)5-4(9)6-3/h1,10H,(H3,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAFEPYJMKWUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, molecular properties, and applications of 6-Hydroxylaminouracil with analogous uracil derivatives:

Key Research Findings

- 6-Formyl-2-thiouracil (CAS 16953-46-1): The formyl and thio groups confer unique electrophilic reactivity, enabling applications in cross-coupling reactions .

- 5,6-Dihydro-6-methyluracil : Serves as a model compound for studying dihydropyrimidine dehydrogenase (DPD) activity, a key enzyme in pyrimidine metabolism .

Challenges and Opportunities

- Reactivity vs.

- Purity Considerations: As seen with 6-Amino-1,3-dimethyluracil, impurities in standard-grade compounds can skew research outcomes, emphasizing the need for high-purity synthesis protocols .

- Structural Tuning: Minor modifications (e.g., replacing -OH with -SCH3 or -NH2) drastically alter pharmacological profiles, enabling targeted drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.